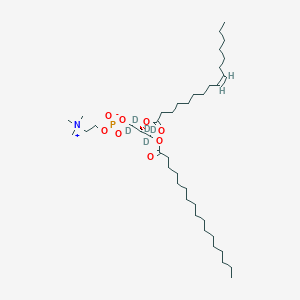

17:0-16:1 PC-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C41H80NO8P |

|---|---|

Poids moléculaire |

751.1 g/mol |

Nom IUPAC |

[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C41H80NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42(3,4)5)50-41(44)34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h17,19,39H,6-16,18,20-38H2,1-5H3/b19-17-/t39-/m1/s1/i37D2,38D2,39D |

Clé InChI |

DISVYZNGGMDUPX-FEZSZEOVSA-N |

SMILES isomérique |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine: Structure, Analysis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phospholipid, 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine. It covers its chemical structure, physicochemical properties, and detailed experimental protocols for its analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers in the fields of lipidomics, membrane biophysics, and drug development.

Chemical Structure and Properties

1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine is a synthetic, deuterated glycerophospholipid. Its structure consists of a glycerol (B35011) backbone where the sn-1 position is esterified with heptadecanoic acid (a saturated fatty acid with 17 carbons), the sn-2 position is esterified with palmitoleic acid (a monounsaturated fatty acid with 16 carbons), and the sn-3 position is attached to a phosphocholine (B91661) head group. The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced by deuterium (B1214612) atoms, a stable isotope of hydrogen. This isotopic labeling is crucial for specific analytical applications, particularly in mass spectrometry-based quantitative studies and neutron scattering experiments.

Based on available information for similar deuterated lipids, the five deuterium atoms are located on the glycerol moiety of the molecule.

Putative Structure:

Physicochemical Properties

| Property | Value (Estimated for non-deuterated analogue) | Effect of d5 Deuteration |

| Molecular Formula | C41H78NO8P | C41H73D5NO8P |

| Molecular Weight | ~748.0 g/mol | ~753.0 g/mol (Increased by ~5 Da) |

| Physical State | Likely a waxy solid or viscous oil at room temperature. | No significant change expected. |

| Solubility | Soluble in chlorinated solvents (e.g., chloroform (B151607), dichloromethane) and alcohols (e.g., ethanol, methanol). Sparingly soluble in water. | No significant change expected. |

| LogP (Octanol/Water Partition Coefficient) | High (estimated > 8) | No significant change expected. |

Experimental Protocols

Detailed methodologies for the analysis of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine are provided below. These protocols are based on established methods for phospholipid analysis and are adapted for this specific deuterated lipid.

Lipid Extraction for Mass Spectrometry and NMR Analysis

A robust lipid extraction is critical for accurate analysis. The following protocol is a modified Bligh-Dyer method, which is widely used for the extraction of total lipids from biological samples.

Materials:

-

Chloroform (CHCl3)

-

Methanol (B129727) (MeOH)

-

Deionized water (H2O)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream evaporator

Procedure:

-

Sample Homogenization: For tissue samples, homogenize in a suitable buffer. For cell pellets, resuspend in phosphate-buffered saline (PBS).

-

Solvent Addition: To the homogenized sample in a glass tube, add chloroform and methanol in a ratio of 1:2 (v/v) to achieve a single-phase mixture with the aqueous sample. For every 1 mL of aqueous sample, use 1 mL of chloroform and 2 mL of methanol.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of lipid-protein complexes.

-

Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water for every 1 mL of the initial aqueous sample. The final solvent ratio should be approximately 2:2:1.8 (chloroform:methanol:water), which will induce phase separation.

-

Centrifugation: Centrifuge the tubes at 1000 x g for 10 minutes at 4°C to facilitate the separation of the layers. Three layers will be visible: an upper aqueous (methanolic) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

-

Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -80°C until analysis.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for the identification and quantification of lipids. The following protocol outlines a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

-

Mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: Linear gradient to 100% B

-

12-15 min: Hold at 100% B

-

15.1-18 min: Return to 30% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS.

-

Precursor Ion for MS/MS: The expected m/z of the protonated molecule [M+H]+ (~754.6).

-

Product Ions: Monitor for characteristic fragments, such as the phosphocholine headgroup (m/z 184.07).

-

Data Analysis:

-

Identify the peak corresponding to 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine based on its retention time and accurate mass.

-

Confirm the identity by analyzing the fragmentation pattern in the MS/MS spectrum.

-

For quantification, use a suitable internal standard (e.g., a commercially available deuterated phospholipid with a different chain length).

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed structural information about molecules in solution. Both ¹H and ³¹P NMR are valuable for characterizing phospholipids.

Sample Preparation:

-

Dissolve the dried lipid extract (approximately 5-10 mg) in 0.6 mL of a deuterated solvent mixture, typically CDCl₃:CD₃OD (2:1, v/v).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard 1D proton experiment.

-

Number of Scans: 128 (can be adjusted based on sample concentration).

-

Relaxation Delay (d1): 5 seconds.

-

Acquisition Time: ~2-3 seconds.

-

-

Expected Chemical Shifts (δ):

-

Choline methyls (-N+(CH₃)₃): ~3.4 ppm (singlet).

-

Glycerol backbone protons (deuterated): Signals will be absent or significantly reduced. Residual proton signals may be observed depending on the isotopic purity.

-

Fatty acid acyl chain methylenes (-CH₂-): 1.2-1.6 ppm (broad multiplet).

-

Fatty acid terminal methyl (-CH₃): ~0.9 ppm (triplet).

-

Vinyl protons (-CH=CH-): ~5.3 ppm (multiplet).

-

³¹P NMR Spectroscopy:

-

Spectrometer: Same as for ¹H NMR, equipped with a phosphorus probe.

-

Parameters:

-

Pulse Sequence: Standard 1D phosphorus experiment with proton decoupling.

-

Number of Scans: 256 or more.

-

Relaxation Delay (d1): 5 seconds.

-

-

Expected Chemical Shift (δ):

-

Phosphocholine: A single peak is expected around -0.8 to -1.2 ppm (relative to 85% H₃PO₄). The exact chemical shift can be sensitive to solvent and temperature.

-

Signaling Pathways and Logical Relationships

While 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine is a synthetic molecule primarily used as a tracer or internal standard, its non-deuterated counterpart is a component of cell membranes and can be involved in various signaling pathways upon enzymatic modification. For instance, phospholipase A2 (PLA2) can hydrolyze the fatty acid at the sn-2 position, generating a lysophospholipid and a free fatty acid, both of which can act as signaling molecules.

Conclusion

This technical guide provides a foundational understanding of the deuterated phospholipid 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine. The detailed experimental protocols for its extraction and analysis by mass spectrometry and NMR spectroscopy offer practical guidance for researchers. The inclusion of workflow diagrams and a simplified signaling pathway illustrates its analytical applications and potential biological relevance. As a specialized lipid molecule, it serves as an invaluable tool in advanced lipidomic research and drug development, enabling precise quantification and structural studies of lipid metabolism and membrane dynamics.

The Unseen Influence: A Technical Guide to the Physical Properties of Deuterated Phospholipids

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane biophysics and drug delivery, understanding the fundamental components of cellular barriers is paramount. Phospholipids (B1166683), the primary building blocks of these membranes, are often studied using advanced analytical techniques that require isotopic labeling. Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a powerful tool in these investigations. However, this subtle atomic change is not without consequence. This technical guide provides an in-depth exploration of the core physical properties of deuterated phospholipids, offering a critical resource for researchers leveraging these molecules in their work. We will delve into the measurable impact of deuteration on membrane characteristics, detail the experimental protocols used to assess these properties, and visualize the complex interplay of these molecules in experimental and biological contexts.

The Isotopic Effect: How Deuteration Alters Phospholipid Behavior

While often assumed to be chemically identical to their protiated (hydrogen-containing) counterparts, deuterated phospholipids exhibit distinct physical properties that can influence experimental outcomes and their behavior in biological systems. The increased mass and slightly shorter, stronger carbon-deuterium bond compared to the carbon-hydrogen bond are the primary drivers of these differences.

Impact on Phase Transition

One of the most significant and well-documented effects of deuterating the acyl chains of phospholipids is a decrease in the gel-to-liquid crystalline phase transition temperature (Tm). This phenomenon is attributed to the weaker van der Waals interactions between deuterated acyl chains, which require less thermal energy to transition into a disordered state. Studies have consistently shown a depression of the Tm by approximately 4.3 ± 0.1 °C for saturated phospholipids with deuterated chains.[1][2] This shift is a critical consideration for experiments conducted near the phase transition temperature, as the physical state of the membrane could be inadvertently altered.

Alterations in Bilayer Structure

Deuteration also imparts measurable changes to the structural parameters of the lipid bilayer. Specifically, deuteration of the acyl chains leads to a reduction in both the lamellar repeat spacing and the overall bilayer thickness.[1][2] Conversely, deuteration of the phospholipid headgroup has been shown to cause an increase in these parameters.[1][2] These structural perturbations, though often small, can have implications for the interpretation of data from techniques like neutron scattering, where bilayer dimensions are a key output.

Quantitative Analysis of Physical Properties

To provide a clear and comparative overview, the following tables summarize the key physical property changes observed in common deuterated phospholipids.

| Phospholipid | Deuteration Location | Change in Phase Transition Temperature (Tm) vs. Protiated | Reference |

| DSPC | Acyl Chains | ↓ 4.3 ± 0.1 °C | [1][2] |

| DPPC | Acyl Chains | ↓ 4.3 ± 0.1 °C | [1][2] |

| DMPC | Acyl Chains | ↓ 4.3 ± 0.1 °C | [1][2] |

| Phospholipid | Deuteration Location | Effect on Bilayer Thickness and Lamellar Repeat Spacing | Reference |

| DOPC | Acyl Chains | Reduction | [1][2] |

| DOPC | Headgroup | Increase | [1][2] |

Key Experimental Protocols

The characterization of deuterated phospholipids relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Synthesis of Deuterated Phospholipids

The production of deuterated phospholipids can be achieved through chemical synthesis or biosynthetic methods. A common chemical synthesis route for a chain-deuterated phospholipid like dioleoyl-sn-glycero-3-phosphocholine (DOPC) involves:

-

Deuteration of Precursors: Starting materials, such as azelaic acid and nonanoic acid, are fully deuterated using methods like metal-catalyzed hydrothermal H/D exchange reactions.

-

Multi-step Synthesis: A series of chemical reactions, often employing techniques like the Wittig reaction for introducing unsaturation, are used to construct the deuterated fatty acid (e.g., oleic acid).

-

Esterification: The deuterated fatty acid is then esterified to a glycerophosphocholine backbone, a reaction often facilitated by Steglich esterification, to yield the final deuterated phospholipid.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperature of lipids.

-

Sample Preparation: A known concentration of the phospholipid is hydrated in a buffer solution to form multilamellar vesicles (MLVs).

-

Instrumentation: The MLV suspension and a reference sample (buffer) are placed in the DSC instrument.

-

Thermal Scan: The samples are heated and cooled at a constant rate over a defined temperature range that encompasses the expected phase transition.

-

Data Analysis: The heat flow into the sample is measured as a function of temperature. The peak of the endotherm (heat absorption) corresponds to the main phase transition temperature (Tm).

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides detailed information about the structure and dynamics of lipid bilayers. For determining the effects of deuteration on lipid order, ²H NMR is particularly powerful.

-

Sample Preparation: The deuterated phospholipid is hydrated to form multilamellar vesicles. The sample is then transferred to an NMR rotor.

-

Spectrometer Setup: The sample is placed in a high-field NMR spectrometer equipped with a solid-state probe.

-

Pulse Sequence: A quadrupolar echo pulse sequence is typically used to acquire the ²H NMR spectrum.

-

Data Analysis: The resulting Pake doublet spectrum provides information on the orientation and dynamics of the C-D bonds. The quadrupolar splitting is related to the order parameter (SCD), which reflects the degree of conformational order of the acyl chains.

Neutron Scattering

Neutron scattering is a powerful technique for determining the structure of lipid bilayers, and it heavily relies on the contrast difference between hydrogen and deuterium.

-

Sample Preparation: Unilamellar or multilamellar vesicles of the deuterated phospholipid are prepared in a solvent with a specific D₂O/H₂O ratio to achieve the desired scattering length density contrast.

-

Instrumentation: The sample is placed in a small-angle neutron scattering (SANS) instrument.

-

Scattering Experiment: A beam of neutrons is passed through the sample, and the scattered neutrons are detected at various angles.

-

Data Modeling: The scattering data is analyzed using models that describe the structure of the lipid bilayer, allowing for the determination of parameters such as bilayer thickness, area per lipid, and lamellar repeat spacing.

Visualizing Complexity: Workflows and Pathways

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

The investigation of deuterated phospholipids follows a structured workflow, beginning with their synthesis and purification, followed by detailed biophysical characterization using techniques like DSC, solid-state NMR, and neutron scattering. The data from these experiments provide key physical parameters that describe the behavior of the lipid system.

The substitution of hydrogen with deuterium in the acyl chains of phospholipids leads to weaker intermolecular van der Waals forces. This fundamental change is the direct cause of the observed decrease in the gel-to-liquid crystalline phase transition temperature and the reduction in the overall bilayer thickness.

Deuterated phospholipids can serve as powerful, non-perturbing probes in the study of complex signaling cascades like the PIP2 pathway. By selectively deuterating PIP2 or other phospholipids in the membrane, researchers can use techniques like solid-state NMR to track their localization, conformation, and interaction with enzymes such as Phospholipase C without significantly altering the biological process. This allows for a more detailed understanding of the molecular events that govern cellular communication.

References

Technical Guide: 17:0-16:1 PC-d5 (CAS No. 2342575-79-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(heptadecanoyl)-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine-d5 (17:0-16:1 PC-d5), a deuterated phosphatidylcholine primarily utilized as an internal standard in mass spectrometry-based lipidomics.

Core Compound Information

CAS Number: 2342575-79-3[1][2][3]

Synonyms: 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine[1][2]

This stable isotope-labeled lipid is a critical tool for achieving accurate and precise quantification of phosphatidylcholines and other lipid species in complex biological samples. Its chemical properties are summarized in the table below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C41H75D5NO8P | [1] |

| Formula Weight | 751.09 g/mol | [1] |

| Exact Mass | 750.59 Da | [1] |

| Purity | >99% | [1] |

| Storage Temperature | -20°C | [1] |

| Physical Form | Solution | |

| Stability | 1 Year | [1] |

Application in Quantitative Lipidomics

This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based lipidomics. The use of stable isotope-labeled standards is considered the gold standard for quantification as they are chemically identical to their endogenous counterparts and co-elute, thus correcting for variations in sample preparation, extraction efficiency, and matrix effects during ionization.

Experimental Workflow for Lipidomics Analysis

The following diagram outlines a typical workflow for quantitative lipidomics using a deuterated internal standard like this compound.

Detailed Experimental Protocol

The following is a generalized protocol for the analysis of phosphatidylcholines in a biological matrix using this compound as an internal standard.

1. Preparation of Internal Standard Stock Solution:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or chloroform/methanol mixture) at a concentration of 1 mg/mL.

-

Store the stock solution at -20°C.

2. Sample Preparation and Lipid Extraction:

-

Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

-

Add a known amount of the this compound internal standard to each sample. The final concentration of the internal standard should be within the linear range of the instrument's response and comparable to the expected concentration of the endogenous lipids of interest.

-

Perform lipid extraction using a standard method such as the Bligh and Dyer or Folch extraction, which uses a biphasic solvent system of chloroform, methanol, and water.

-

The lipid-containing organic phase is collected and dried under a stream of nitrogen.

3. Sample Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile/water mixture).

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Liquid Chromatography (LC): Separation of lipid classes is typically achieved using a C18 reversed-phase column with a gradient elution.

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

A typical gradient runs from a higher polarity (more mobile phase A) to a lower polarity (more mobile phase B) over a period of 15-30 minutes to elute the different lipid classes.

-

-

Mass Spectrometry (MS): The mass spectrometer is usually operated in positive electrospray ionization (ESI+) mode for phosphatidylcholine analysis.

-

Precursor Ion Scan: A common method for PC analysis is to perform a precursor ion scan for m/z 184.1, which corresponds to the phosphocholine (B91661) headgroup.

-

Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is used. The precursor ion of the specific PC species is selected and fragmented, and a specific product ion is monitored. For this compound, the transition would be m/z 751.1 → 184.1.

-

4. Data Analysis:

-

The peak areas of the endogenous phosphatidylcholine species and the this compound internal standard are integrated.

-

The concentration of the endogenous lipid is calculated by comparing the ratio of its peak area to the peak area of the known concentration of the internal standard.

Biological Context: Glycerophospholipid Metabolism

Phosphatidylcholines are a major class of glycerophospholipids, which are essential components of cellular membranes and are involved in various cellular processes. The non-deuterated form, 17:0-16:1 PC, is a naturally occurring lipid. While its specific role in signaling is not well-defined, studies have shown that alterations in its levels may be associated with certain biological states. For instance, a decrease in PS (17:0/16:1) and other glycerophospholipids has been observed in aging retinas, suggesting its potential as a biomarker.[4][5]

The diagram below provides a simplified overview of the glycerophospholipid metabolism pathway, illustrating the synthesis of major phospholipid classes, including phosphatidylcholine (PC).

References

A Technical Guide to the Synthesis of Deuterated Phosphatidylcholines for Researchers and Drug Development Professionals

Introduction

Deuterated phosphatidylcholines (PCs) are invaluable tools in a wide range of scientific disciplines, particularly in structural biology, drug development, and membrane biophysics. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), provides a unique spectroscopic signature that is leveraged in techniques such as neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the detailed investigation of lipid-protein interactions, membrane dynamics, and the metabolic fate of lipid-based drug delivery systems. This technical guide provides an in-depth overview of the primary methodologies for synthesizing deuterated phosphatidylcholines, focusing on selective labeling of the acyl chains, glycerol (B35011) backbone, and headgroup. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the selection and implementation of the most suitable synthesis strategy for their specific application.

Strategies for Deuterating Phosphatidylcholines

The synthesis of deuterated phosphatidylcholines can be broadly categorized into two main approaches: biosynthetic methods and chemical/chemoenzymatic methods. The choice of method depends on the desired labeling pattern, the required quantity and purity of the final product, and the available laboratory resources.

-

Biosynthetic Methods: These methods utilize microorganisms, typically genetically engineered strains of Escherichia coli, to produce deuterated phospholipids. By controlling the isotopic composition of the growth medium and supplementing with deuterated precursors, specific parts of the phosphatidylcholine molecule can be labeled. This approach is particularly powerful for producing complex and selectively labeled lipids that are challenging to synthesize chemically.

-

Chemical and Chemoenzymatic Methods: These approaches involve the use of traditional organic chemistry techniques, often in combination with specific enzymes, to build the deuterated phosphatidylcholine molecule. Chemoenzymatic methods offer a balance between the high efficiency of chemical reactions and the high specificity of enzymatic catalysis, enabling the production of highly pure and regiochemically defined deuterated lipids.

Biosynthetic Synthesis of Deuterated Phosphatidylcholines in E. coli

A powerful and versatile method for producing selectively deuterated phosphatidylcholines involves their biosynthesis in a genetically modified strain of Escherichia coli. By manipulating the isotopic composition of the growth medium and supplementing with specific deuterated precursors, researchers can achieve controlled deuteration of the lipid headgroup, glycerol backbone, or fatty acyl tails.[1][2][3]

Experimental Protocol: Biosynthesis of Selectively Deuterated PC in E. coli

This protocol is adapted from the work of Maric et al. (2015) and describes the production of selectively deuterated PC using the E. coli strain AL95/pAC-PCSlp-Sp-Gm, which is engineered to produce phosphatidylcholine.[1]

Materials:

-

E. coli strain AL95/pAC-PCSlp-Sp-Gm

-

Minimal medium (e.g., M9) prepared with varying percentages of deuterium oxide (D₂O)

-

Deuterated glycerol (glycerol-d₈)

-

Deuterated choline (B1196258) chloride (choline-d₉)

-

Arabinose for induction

-

Standard antibiotics for plasmid maintenance

-

Solvents for lipid extraction (chloroform, methanol)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Adaptation of E. coli to D₂O: The E. coli strain is gradually adapted to grow in minimal medium containing increasing concentrations of D₂O. This is a critical step to ensure cell viability and efficient lipid production in a deuterated environment. The adaptation process typically involves sequential culturing in media with progressively higher D₂O content over several days to weeks.[1]

-

Cultivation and Induction: Adapted cells are grown in the final deuterated minimal medium. To achieve selective deuteration, the medium is supplemented with specific deuterated precursors:

-

Induction of PC Synthesis: When the cell culture reaches the desired optical density, PC synthesis is induced by the addition of arabinose. The cells are then incubated for a further period (e.g., 24 hours) to allow for the production and accumulation of deuterated PC.[1]

-

Cell Harvesting and Lipid Extraction: Cells are harvested by centrifugation. The total lipids are then extracted from the cell pellet using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.[1]

-

Purification of Deuterated PC: The crude lipid extract is purified by silica gel column chromatography. A step-wise gradient of chloroform/methanol is used to elute different lipid classes, with the phosphatidylcholine fraction being collected.[1]

-

Analysis: The purity and deuterium incorporation of the final product are assessed by mass spectrometry and NMR spectroscopy.[1][2]

Quantitative Data: Biosynthetic Method

| Parameter | Value/Range | Reference |

| Yield of Deuterated PC | 50 mg/L (flask cultures), potentially >200 mg/L (fermentation) | [2] |

| Headgroup Deuteration (choline-d₉) | +9 amu mass shift observed | [1] |

| Glycerol Backbone Deuteration (glycerol-d₈) | +5 amu mass shift observed | [1][2] |

| Acyl Chain Deuteration (% D₂O) | Variable, up to ~83% with 100% D₂O and unlabeled glycerol | [2] |

Chemoenzymatic Synthesis of Chain-Deuterated Phosphatidylcholines

A chemoenzymatic approach offers a highly controlled method for synthesizing chain-deuterated phosphatidylcholines, yielding products with high chemical and regiopurity. This strategy is particularly useful for producing specific mixed-acyl phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), with deuterated acyl chains.[4][5][6]

Experimental Workflow: Chemoenzymatic Synthesis of Chain-Deuterated POPC

The following workflow outlines the three main stages involved in the chemoenzymatic synthesis of chain-deuterated POPC, starting from a lysophosphatidylcholine.[4][6][7]

Experimental Protocol: Chemoenzymatic Synthesis of Chain-Deuterated POPC

This protocol is a summary of the method described by Yepuri et al. (2016) and Nickels et al. (2020).[4][8]

Step 1: Chemical Acylation of the sn-2 Position

-

Dissolve 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine and deuterated oleic anhydride in anhydrous dichloromethane (B109758) (DCM).

-

Add 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Purify the resulting 1-palmitoyl-2-oleoyl-d₃₂-sn-glycero-3-phosphocholine by flash column chromatography on silica gel.

Step 2: Regioselective Enzymatic Hydrolysis of the sn-1 Acyl Chain

-

Disperse the product from Step 1 in a suitable buffer/solvent system.

-

Add an immobilized lipase that is specific for the sn-1 position (e.g., from Rhizomucor miehei).

-

Incubate the reaction with gentle agitation until the starting material is consumed.

-

Remove the immobilized enzyme by filtration and purify the 1-hydroxy-2-oleoyl-d₃₂-sn-glycero-3-phosphocholine product.

Step 3: Enzymatic Acylation of the sn-1 Position

-

Dissolve the lysophospholipid from Step 2 and deuterated palmitic acid in an appropriate organic solvent.

-

Add the same immobilized sn-1 specific lipase.

-

Incubate the reaction under conditions that favor esterification (e.g., low water activity).

-

Monitor the reaction by TLC and, upon completion, remove the enzyme by filtration.

-

Purify the final chain-deuterated POPC product by column chromatography.

Quantitative Data: Chemoenzymatic Method

| Parameter | Value/Range | Reference |

| Overall Yield (3 steps) | ~23% | [4] |

| Chemical Purity | >96% | [4] |

| Regiopurity | Complete | [4] |

Synthesis of Headgroup and Glycerol-Deuterated Phosphatidylcholines

Headgroup Deuteration

The most common strategy for headgroup deuteration is to use deuterated choline (typically choline-d₉) as a precursor. In biosynthetic methods, as described in Section 2, supplementing the growth medium of E. coli with choline-d₉ leads to the direct incorporation of the deuterated headgroup.[1]

Chemical synthesis of headgroup-deuterated PC can be achieved by reacting a phosphodiester of the lipid backbone with deuterated choline tosylate in the presence of a coupling agent.

Glycerol Backbone Deuteration

For glycerol backbone deuteration, glycerol-d₅ or glycerol-d₈ are the common starting materials. In the biosynthetic approach, using deuterated glycerol as the primary carbon source in the E. coli culture medium results in the incorporation of the deuterated glycerol backbone into the synthesized phospholipids.[1]

Chemical synthesis of glycerol-deuterated PCs involves building the phospholipid from a deuterated glycerol precursor through a series of protection, acylation, and phosphorylation steps.

Applications in Signaling Pathway Analysis: The Sphingomyelin (B164518) Cycle

Deuterated phosphatidylcholines are powerful tools for tracing the metabolic fate of lipids in complex biological systems. One important application is in the study of the sphingomyelin signaling pathway. Sphingomyelin, a major component of cell membranes, is synthesized from ceramide and phosphatidylcholine. By using phosphatidylcholine with a deuterated headgroup (e.g., d₉-choline), the transfer of the phosphocholine (B91661) moiety to ceramide to form sphingomyelin can be tracked by mass spectrometry.

The following diagram illustrates the key step in the sphingomyelin synthesis pathway where deuterated phosphatidylcholine can be used as a tracer.

This pathway is crucial for maintaining the balance of bioactive lipids like ceramide and diacylglycerol, which are involved in various cellular processes including proliferation, apoptosis, and inflammation. The use of deuterated PC allows for the quantification of sphingomyelin synthase activity and the flux through this important signaling pathway.

Conclusion

The synthesis of deuterated phosphatidylcholines is a critical enabling technology for advanced research in the life sciences and drug development. This guide has provided a comprehensive overview of the primary biosynthetic and chemoenzymatic methods for producing these valuable molecules with specific isotopic labeling patterns. The detailed protocols and quantitative data presented herein are intended to equip researchers with the necessary information to select and implement the most appropriate synthetic strategy for their research goals. The continued development of novel and efficient methods for the synthesis of deuterated lipids will undoubtedly open up new avenues for understanding the complex roles of lipids in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Documents download module [ec.europa.eu]

- 8. Synthesis of Perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ([D82 ]POPC) and Characterisation of Its Lipid Bilayer Membrane Structure by Neutron Reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Workhorse of Lipidomics: A Technical Guide to 17:0-16:1 PC-d5

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. This technical guide delves into the pivotal role of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine-d5 (17:0-16:1 PC-d5), a deuterated internal standard that has become an indispensable tool for researchers navigating the complexities of the lipidome. Its unique structural characteristics and stable isotope labeling make it a reliable anchor for precise measurement, correcting for the inevitable variations that occur during sample preparation and analysis.

The Core Function: An Internal Standard for Quantitative Accuracy

This compound serves as an internal standard, a compound of known concentration added to a biological sample prior to lipid extraction and analysis.[1] Its primary function is to normalize the signal of endogenous phosphatidylcholines (PCs) and other lipid classes, thereby correcting for sample loss during extraction, variations in ionization efficiency in the mass spectrometer, and other potential sources of analytical error.[2]

The rationale for using a deuterated standard like this compound lies in its chemical similarity to the endogenous lipids being measured. Possessing the same phosphocholine (B91661) headgroup and fatty acid chains of varying lengths, it behaves almost identically to its non-deuterated counterparts during extraction and chromatographic separation. However, its increased mass due to the five deuterium (B1214612) atoms on the choline (B1196258) headgroup allows it to be distinguished by the mass spectrometer.[3] This odd-chain fatty acid composition (17:0) also helps to separate its signal from naturally occurring even-chained lipids.

This internal standard is a key component of commercially available lipidomics standard mixtures, such as the UltimateSPLASH™ ONE from Avanti Polar Lipids, which contains a comprehensive suite of deuterated lipids to cover multiple lipid classes.[4][5]

Quantitative Data Summary

The application of this compound as an internal standard is foundational to achieving reliable quantitative data in lipidomics studies. The following tables summarize key quantitative parameters associated with its use.

| Parameter | Value/Range | Source(s) |

| Stock Concentration in Standard Mix (e.g., UltimateSPLASH™ ONE) | 100 µg/mL | [6] |

| Typical Final Concentration in Sample | ~1 µM | [7] |

| Linearity | Exhibits a linear quantitative response across a range of concentrations (e.g., tested from 10 to 100 nmol/µL of the standard mix). | [8] |

Table 1: Quantitative Parameters for this compound Internal Standard.

Experimental Protocols

Detailed and consistent experimental protocols are critical for the successful application of this compound in lipidomics research. Below are representative methodologies for lipid extraction and mass spectrometry analysis.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol outlines a standard procedure for extracting lipids from plasma samples, incorporating the internal standard at the initial step to ensure accurate quantification.

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To a 1.5 mL glass tube, add a pre-determined volume of the this compound-containing internal standard mixture (e.g., UltimateSPLASH™ ONE) to achieve a desired final concentration in the sample (e.g., 1 µM).

-

Sample Addition: Add 50 µL of the plasma sample to the tube containing the internal standard.

-

Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 2 minutes.

-

Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

-

Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as 100 µL of methanol/isopropanol (1:1, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical parameters for the analysis of phosphatidylcholines using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.

| Parameter | Setting | Source(s) |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | |

| Mobile Phase A | Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate | |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate | |

| Flow Rate | 0.3 mL/min | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |

| SRM Transition for this compound | Precursor Ion (m/z): 751.6 -> Product Ion (m/z): 189.1 (d5-phosphocholine headgroup) | Derived from[7][10] |

| Collision Energy | 30 - 55 V | [10][11] |

| Dwell Time | 10-20 ms | [9] |

Table 2: Typical LC-MS/MS Parameters for this compound Analysis.

Visualizing the Context: Workflows and Pathways

To better understand the application and biological relevance of quantifying phosphatidylcholines, the following diagrams, created using the DOT language, illustrate a typical lipidomics workflow and the major biosynthetic pathways of phosphatidylcholine.

Caption: A typical experimental workflow for quantitative lipidomics.

Caption: Major biosynthetic pathways of phosphatidylcholine.

Caption: Phosphatidylcholine catabolism and signaling pathways.

Conclusion

This compound is more than just a deuterated lipid; it is a cornerstone of quantitative accuracy in the demanding field of lipidomics. By understanding its role and implementing robust experimental protocols, researchers, scientists, and drug development professionals can generate high-quality, reliable data. This enables a deeper understanding of the complex interplay of lipids in health and disease, ultimately paving the way for novel diagnostic and therapeutic strategies. The careful selection and application of internal standards like this compound are, therefore, not just a matter of good laboratory practice but a fundamental requirement for advancing lipid-centric biomedical research.

References

- 1. SPLASH Brochure [online.flippingbook.com]

- 2. UltimateSPLASH ONE Internal Std., Avanti, 330820L, Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. MS-DIAL 5 multimodal mass spectrometry data mining unveils lipidome complexities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 17:0-16:1 PC-d5

This technical guide provides comprehensive information on the deuterated phosphatidylcholine, 17:0-16:1 PC-d5, tailored for researchers, scientists, and professionals in drug development and lipidomics.

Core Molecular Data

This compound, also known as 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phosphocholine, is a synthetic, deuterated phospholipid.[1] The deuterium (B1214612) labels are located on the glycerol (B35011) backbone. This stable isotope-labeled lipid is primarily utilized as an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification of naturally occurring phosphatidylcholines.[2]

Below is a summary of its key quantitative data.

| Property | Value | Source |

| Chemical Formula | C41H75D5NO8P | [1][3][4] |

| Molecular Weight | 751.08 g/mol | [3][4] |

| Formula Weight | 751.09 g/mol | [1] |

| Exact Mass | 750.59 | [1] |

| Purity | >99% | [1] |

| Storage Temperature | -20°C | [1] |

| CAS Number | 2342575-79-3 | [1][3][4] |

Application in Experimental Protocols

Due to its synthetic nature, this compound is not involved in natural signaling pathways. Its primary application is as an internal standard in lipidomics workflows.

Experimental Protocol: Quantification of Phosphatidylcholines in Biological Samples via LC-MS/MS

This protocol outlines the general use of this compound as an internal standard for the relative or absolute quantification of PC species in a biological sample (e.g., plasma, tissue homogenate).

1. Materials:

-

Biological sample

-

This compound solution of known concentration (e.g., 100 µg/mL in a suitable solvent like DCM:Methanol 1:1)

-

Lipid extraction solvents (e.g., chloroform, methanol, water for a Folch or Bligh-Dyer extraction)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

2. Procedure:

-

Sample Preparation: Homogenize the biological sample if it is a solid tissue.

-

Internal Standard Spiking: Add a precise and known amount of the this compound solution to the biological sample before lipid extraction. This is crucial as it accounts for lipid loss during the extraction process.

-

Lipid Extraction: Perform a lipid extraction using a standard method like Folch or Bligh-Dyer. This will separate the lipids (including the spiked internal standard) from other cellular components.

-

Sample Concentration: Evaporate the organic solvent phase containing the lipids under a stream of nitrogen and then reconstitute the lipid extract in a solvent compatible with the LC system.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

The liquid chromatography step separates the different lipid species in the extract over time.

-

The mass spectrometer detects and fragments the eluting lipid ions.

-

Monitor for the specific precursor-to-product ion transitions for the endogenous PCs of interest and for the this compound internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the endogenous PC species and the this compound standard.

-

The concentration of the endogenous PC can be calculated by comparing its peak area to the peak area of the known amount of the internal standard. This ratio corrects for variations in extraction efficiency and instrument response.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical lipidomics experiment.

References

function of phosphatidylcholines in cellular membranes

An In-Depth Technical Guide to the Function of Phosphatidylcholines in Cellular Membranes

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC) is the most abundant phospholipid class in eukaryotic cell membranes, often accounting for over 50% of the total phospholipid content.[1][2] Its molecular structure, consisting of a hydrophilic choline (B1196258) headgroup attached to a glycerol (B35011) backbone and two hydrophobic fatty acid tails, makes it fundamentally amphipathic.[3] This property is central to its primary role as the core building block of the lipid bilayer, providing structural integrity to cellular and organellar membranes.[3][4] Beyond this structural capacity, phosphatidylcholine is a dynamic molecule crucial for regulating membrane fluidity, mediating cell signaling, and influencing the function of membrane-associated proteins. This guide provides a technical overview of the multifaceted functions of PC, details common experimental methodologies for its study, and presents quantitative data on its distribution and properties.

Core Structural and Functional Roles

Bilayer Formation and Membrane Integrity

The cylindrical shape of the phosphatidylcholine molecule is ideal for forming the planar bilayer structure that is the foundation of all biological membranes.[5] The hydrophilic headgroups orient towards the aqueous environments of the cytoplasm and the extracellular space, while the hydrophobic acyl chains are sequestered in the interior, creating a stable yet flexible barrier.[3] This arrangement is essential for cellular compartmentalization and maintaining the distinct internal environment of the cell and its organelles.[6] PC is predominantly found in the outer leaflet of the plasma membrane, contributing to its asymmetry, which is vital for many cellular functions.[7][8]

Regulation of Membrane Fluidity and Permeability

The fluidity of a cellular membrane is critical for processes such as signal transduction, membrane trafficking, and the function of embedded proteins. This property is heavily influenced by the composition of the fatty acid tails of its phospholipids (B1166683).[5]

-

Unsaturated Fatty Acids : The presence of one or more cis-double bonds in the acyl chains introduces kinks, preventing tight packing of the lipid molecules. This increases the space between phospholipids, thereby enhancing membrane fluidity.[8][9]

-

Saturated Fatty Acids : Fully saturated acyl chains are straight, allowing for tighter packing. This reduces intermolecular space, leading to a more ordered, gel-like state and decreased membrane fluidity.

Cells actively remodel the acyl chains of their phospholipids to maintain optimal fluidity in response to environmental changes, a process known as homeoviscous adaptation.[8] The variation in acyl chain length also impacts membrane dimensions; however, studies have shown that the primary effect of changing acyl chain length (from 12 to 18 carbons) is an alteration in the area occupied per molecule, with a less pronounced change in the overall bilayer thickness.[10]

Interaction with Membrane Proteins

Phosphatidylcholine is not merely an inert scaffold but actively participates in the function of membrane proteins. The physical state of the PC-dominated bilayer—its thickness, curvature, and fluidity—can allosterically regulate the conformation and activity of embedded enzymes, transporters, and receptors. For instance, specific interactions between PC and mitochondrial protein complexes, such as the Sorting and Assembly Machinery (SAM) complex, are required for the proper biogenesis of mitochondrial outer membrane proteins.[6]

Metabolism and Intracellular Transport

The synthesis and distribution of phosphatidylcholine are tightly regulated processes involving multiple enzymatic pathways and dedicated transport proteins.

Biosynthesis of Phosphatidylcholine

In mammalian cells, PC is synthesized through two primary pathways:

-

The CDP-Choline (Kennedy) Pathway : This is the main route for PC synthesis in all nucleated mammalian cells.[7][11] It involves the phosphorylation of choline, its activation to CDP-choline, and the final transfer of phosphocholine (B91661) to diacylglycerol (DAG).

-

The Phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) Pathway : Primarily active in the liver, this pathway catalyzes the three-step methylation of phosphatidylethanolamine (PE) to form PC, using S-adenosyl methionine (SAM) as the methyl donor.[7]

These pathways are critical for maintaining cellular PC levels, which is essential for processes like the formation and secretion of very-low-density lipoproteins (VLDL) in the liver.[1]

Intracellular Transport

Due to their low solubility, the spontaneous transfer of PC molecules between membranes is negligible.[12] This process is facilitated by Phosphatidylcholine Transfer Proteins (PC-TP) , which shuttle individual PC molecules between organelles, ensuring that each membrane maintains its correct lipid composition.[7]

Role in Cellular Signaling

Phosphatidylcholine is a critical reservoir for the generation of lipid second messengers. Its hydrolysis by various phospholipases initiates downstream signaling cascades that regulate cell growth, proliferation, and apoptosis.

-

Phospholipase C (PC-PLC) : Cleaves PC to produce phosphocholine and diacylglycerol (DAG), a key activator of Protein Kinase C (PKC).

-

Phospholipase D (PLD) : Hydrolyzes PC to generate phosphatidic acid (PA) and free choline. PA is a potent signaling lipid that can recruit and activate numerous proteins, including Raf kinase and mTOR.

Quantitative Data Presentation

The abundance of phosphatidylcholine varies significantly between different cellular membranes, reflecting the specialized functions of each organelle.

Table 1: Abundance of Phosphatidylcholine in Various Mammalian Membranes

| Membrane/Organelle | Phosphatidylcholine (mol % of total phospholipids) | Reference(s) |

|---|---|---|

| Endoplasmic Reticulum (ER) | 50 - 70% | [13] |

| Golgi Apparatus | ~50% | [1] |

| Plasma Membrane (Outer Leaflet) | ~60% | [14][15] |

| Mitochondrial Inner Membrane | ~40% | [13] |

| Peroxisomal Membrane | 36 - 48% | [13] |

| Human Erythrocyte | ~30% |[16] |

Note: Values are approximate and can vary based on cell type and physiological conditions.

Key Experimental Protocols

The study of phosphatidylcholine function relies on a set of core biochemical techniques for its extraction, quantification, and the characterization of its biophysical environment.

Protocol: Total Lipid Extraction from Cultured Cells (Bligh & Dyer Method)

This protocol describes a standard method for extracting total lipids from a cell pellet, which is the first step for most lipidomic analyses.[9][17]

-

Cell Harvesting : Culture cells to the desired confluency. Aspirate media, wash cells twice with ice-cold phosphate-buffered saline (PBS), and harvest by scraping or trypsinization. Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C).

-

Initial Monophasic Mixture : For a cell pellet of ~1x10^7 cells (approx. 100 µL volume), add 1 mL of ice-cold water to resuspend. Transfer to a glass tube. Add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture. Vortex vigorously for 10-15 minutes to create a single-phase system that disrupts cell membranes and solubilizes lipids.[9]

-

Phase Separation : Add an additional 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex for another minute. This breaks the monophasic system into two distinct phases.[17]

-

Centrifugation : Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. This will cleanly separate the phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids. A disk of precipitated protein will be visible at the interface.[9]

-

Lipid Collection : Carefully insert a glass Pasteur pipette through the upper aqueous layer and the protein disk to collect the lower chloroform phase. Transfer this phase to a new clean glass tube.

-

Drying and Storage : Evaporate the chloroform solvent under a gentle stream of nitrogen gas or using a vacuum concentrator. The resulting lipid film can be stored under an inert atmosphere at -80°C until analysis.

Protocol: Quantification of PC by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying individual phospholipid species.[18]

-

Sample Preparation : Reconstitute the dried lipid film (from Protocol 6.1) in a known volume (e.g., 200 µL) of a suitable solvent, such as 2-propanol/acetonitrile/H₂O.[19] An internal standard mixture containing known amounts of non-endogenous PC species is added to each sample for accurate quantification.

-

Chromatographic Separation : Inject the sample into a High-Performance Liquid Chromatography (HPLC) system. A hydrophilic interaction liquid chromatography (HILIC) column is often used to separate phospholipid classes based on the polarity of their headgroups.

-

Mass Spectrometry Detection : The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer.

-

Ionization : ESI generates charged lipid ions in the gas phase. PC is typically detected in positive ion mode.

-

MS1 Scan : The first mass analyzer scans for precursor ions corresponding to the mass-to-charge ratio (m/z) of different PC species.

-

Fragmentation (MS2) : Specific precursor ions are selected and fragmented. For PC, a characteristic fragmentation pattern is the neutral loss of 59 Da or the generation of a phosphocholine headgroup fragment at m/z 184.

-

-

Quantification : The abundance of each PC species is determined by comparing the peak area of its specific fragment ion to the peak area of the corresponding internal standard.

Protocol: Analysis of Membrane Fluidity by Fluorescence Anisotropy

This method uses a fluorescent probe, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), to measure the rotational mobility of molecules within the lipid bilayer, which is inversely related to membrane fluidity.[20]

-

Probe Preparation : Prepare a stock solution of DPH (e.g., 2 mM in tetrahydrofuran). For each experiment, create a working solution by diluting the stock into PBS to a final concentration of ~2 µM.

-

Labeling : Resuspend isolated membranes or whole cells in PBS. Add the DPH working solution and incubate at 37°C for 30-45 minutes to allow the hydrophobic probe to incorporate into the lipid bilayer.

-

Washing : Pellet the cells or membranes by centrifugation (e.g., 9,000 x g for 15 min) to remove excess, unincorporated DPH from the buffer. Resuspend the pellet in fresh PBS.[21]

-

Measurement : Transfer the sample to a cuvette in a fluorescence spectrophotometer equipped with polarizers.

-

Excite the sample with vertically polarized light at ~360 nm.

-

Measure the fluorescence emission intensity at ~430 nm in both the vertical (Ivv) and horizontal (Ivh) planes.

-

-

Calculation : Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh) Where G is an instrument-specific grating factor. A higher anisotropy value (r) indicates restricted probe movement and thus lower membrane fluidity.[21][22]

Applications in Drug Development

The central role of phosphatidylcholine in membrane structure makes it a key component in drug delivery systems.[7] Liposomes, which are vesicles composed of a phospholipid bilayer, can encapsulate both hydrophilic and hydrophobic drugs.[7] Synthetic PCs with defined acyl chain compositions are widely used to create these delivery vehicles, allowing for control over liposome (B1194612) stability, permeability, and drug release profiles. By modifying the liposome surface, drugs can be targeted to specific tissues, enhancing therapeutic efficacy and minimizing off-target side effects.

References

- 1. Depletion of phosphatidylcholine affects endoplasmic reticulum morphology and protein traffic at the Golgi complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipotype.com [lipotype.com]

- 3. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Shortening of membrane lipid acyl chains compensates for phosphatidylcholine deficiency in choline‐auxotroph yeast | The EMBO Journal [link.springer.com]

- 6. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]

- 7. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 8. The Lipid Bilayer - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 10. Membrane thickness and acyl chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

- 12. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. opm.phar.umich.edu [opm.phar.umich.edu]

- 14. mdpi.com [mdpi.com]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. researchgate.net [researchgate.net]

- 17. tabaslab.com [tabaslab.com]

- 18. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 2.15. Measurement of Membrane Fluidity [bio-protocol.org]

- 22. fmph.uniba.sk [fmph.uniba.sk]

Methodological & Application

Application Notes and Protocols for the Use of 17:0-16:1 PC-d5 as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-heptadecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine-d5 (17:0-16:1 PC-d5) as an internal standard for the accurate quantification of phosphatidylcholines (PCs) and other lipid species in complex biological samples. The protocols outlined below are intended for use with liquid chromatography-mass spectrometry (LC-MS) platforms.

Introduction to Internal Standards in Lipidomics

Accurate quantification of lipids is crucial for understanding their roles in health and disease. However, variability in sample preparation and analysis can introduce significant errors. Internal standards are essential for correcting these variations.[1] They are compounds with similar chemical and physical properties to the analytes of interest, added in a known amount to samples before processing.[1] Deuterated standards, such as this compound, are ideal as they co-elute with their endogenous counterparts but are distinguishable by their higher mass, allowing for precise normalization.

This compound is a synthetic phosphatidylcholine containing a heptadecanoic acid (17:0) and a hexadecenoic acid (16:1) acyl chain, with five deuterium (B1214612) atoms on the choline (B1196258) headgroup.[2] This non-endogenous fatty acid composition and isotopic labeling make it an excellent tool for quantitative lipidomics.

Applications

The primary application of this compound is as an internal standard for the quantification of phosphatidylcholine species in various biological matrices, including:

-

Plasma and Serum: For biomarker discovery and clinical research in areas like cardiovascular and metabolic diseases.

-

Tissues: Especially in neuroscience for quantitative mass spectrometry imaging (Q-MSI) of lipids in brain tissue.[3][4][5][6]

-

Cell Cultures: To study lipid metabolism and signaling pathways in controlled experimental systems.

Experimental Workflow Overview

A typical lipidomics workflow involves lipid extraction from a biological sample, followed by LC-MS analysis and data processing. The internal standard is added at the beginning of the process to account for variability in each step.

Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol describes the extraction of lipids from plasma samples.

Materials:

-

Plasma samples

-

This compound internal standard solution (e.g., in chloroform/methanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

Injection solvent (e.g., Acetonitrile/Isopropanol/Water)

Procedure:

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Addition: To 50 µL of plasma in a glass tube, add a known amount of this compound internal standard. The amount should be comparable to the expected level of endogenous PCs.

-

Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another minute.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Lipid Collection: Carefully aspirate the lower organic layer containing the lipids and transfer it to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of injection solvent (e.g., 100 µL) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Phosphatidylcholines

This protocol outlines a general method for the separation and detection of PCs using reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.

Instrumentation:

-

UHPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate |

| Gradient | 30% B to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 5 µL |

MS Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

| SRM Transitions | Precursor ion of m/z 184.0739 (choline headgroup) for general PC screening. For specific quantification, use precursor-to-product ion transitions for each analyte and the internal standard. |

SRM Transition for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 750.6 | 189.1 (d5-choline) | 30-40 (optimize for instrument) |

Data Presentation and Quantification

The concentration of an endogenous phosphatidylcholine is calculated by comparing its peak area to that of the this compound internal standard.

Logic of Internal Standard-Based Quantification

Calculation Formula:

Concentration of Endogenous PC = ( (Peak Area of Endogenous PC) / (Peak Area of this compound) ) * Concentration of this compound

Example Quantitative Data

The following table shows the composition of a commercially available internal standard mixture containing this compound.

Table 1: Composition of UltimateSPLASH™ ONE Internal Standard Mixture (PC Components) [7][8][9][10][11]

| Component | Molecular Formula | Concentration (µg/mL) |

| 17:0-14:1 PC-d5 | C39H71D5NO8P | 50 |

| This compound | C41H75D5NO8P | 100 |

| 17:0-18:1 PC-d5 | C43H79D5NO8P | 150 |

| 17:0-20:3 PC-d5 | C45H79D5NO8P | 100 |

| 17:0-22:4 PC-d5 | C45H77D5NO8P | 50 |

The next table presents example quantitative data from a mass spectrometry imaging study of mouse brain tissue that utilized a similar multi-class internal standard mixture.[3]

Table 2: Example Concentrations of Phosphatidylcholines in Mouse Brain Tissue [3]

| Phosphatidylcholine Species | Average Concentration (nmol/mm³) |

| PC 34:1 | 16.17 |

| PC 38:4 | 2.49 |

| PC 40:6 | 1.06 |

Concluding Remarks

The use of this compound as an internal standard provides a robust and accurate method for the quantification of phosphatidylcholines in complex biological samples. The protocols and data presented here offer a foundation for researchers to develop and validate their own quantitative lipidomics workflows. Adherence to detailed and consistent experimental procedures is paramount for achieving high-quality, reproducible results in lipidomics research.

References

- 1. benchchem.com [benchchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Toward Omics-Scale Quantitative Mass Spectrometry Imaging of Lipids in Brain Tissue Using a Multiclass Internal Standard Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. avantiresearch.com [avantiresearch.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. SPLASH Brochure [online.flippingbook.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. avantiresearch.com [avantiresearch.com]

Quantitative Analysis of Phosphatidylcholines Using 17:0-16:1 PC-d5 as an Internal Standard

LC-MS/MS method for phosphatidylcholine quantification

An Application Note and Protocol for the Quantification of Phosphatidylcholine by LC-MS/MS

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes and are involved in numerous cellular processes, including signal transduction and lipid metabolism. Accurate quantification of PC species is crucial for research in drug development, disease biomarker discovery, and nutritional science. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high selectivity, sensitivity, and robustness.[1] This method allows for the separation of individual PC molecular species and their confident quantification, even in complex biological matrices.[1][2]

This application note provides a detailed protocol for the extraction and quantification of phosphatidylcholine from biological samples using a reverse-phase LC-MS/MS method.

Principle of the Method

The method relies on the chromatographic separation of different PC species using High-Performance Liquid Chromatography (HPLC), followed by detection using tandem mass spectrometry.

-

Lipid Extraction : Phospholipids are first extracted from the sample matrix using a liquid-liquid extraction method, such as the Bligh and Dyer or a methyl tert-butyl ether (MTBE) based protocol, to isolate lipids from other cellular components.[3][4] An internal standard (IS), typically a PC species not naturally abundant in the sample (e.g., with odd-chain fatty acids like PC 17:0/17:0), is added at the beginning of the procedure to account for sample loss during preparation and to correct for matrix effects.[3]

-

Liquid Chromatography (LC) : The extracted lipids are reconstituted and injected into an HPLC system. A reverse-phase C18 column is commonly used to separate the different PC molecular species based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains.[1][5]

-

Tandem Mass Spectrometry (MS/MS) : Following separation, the analyte molecules are ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for the analyte is selected, fragmented, and a specific product ion is monitored. For phosphatidylcholines, the most characteristic fragmentation is the neutral loss of the phosphocholine (B91661) headgroup, resulting in a prominent product ion at m/z 184.1.[6][7][8] This highly specific transition allows for sensitive and selective quantification.

Experimental Protocols

Reagents and Materials

-

Solvents : Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Isopropanol (LC-MS Grade), Chloroform (HPLC Grade), Water (LC-MS Grade or Milli-Q).[6]

-

Reagents : Ammonium Formate, Formic Acid, Methyl tert-butyl ether (MTBE).

-

Standards : Phosphatidylcholine standards (e.g., PC 16:0/18:1, PC 18:0/18:2) and an appropriate internal standard (e.g., PC 17:0/17:0).[3]

-

Sample Matrix : Plasma, tissue homogenate, or plant extracts.

Sample Preparation: Lipid Extraction (MTBE Method)

This protocol is adapted for a 50 µL plasma sample.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

-

Add a known amount of internal standard solution (e.g., PC 17:0/17:0).

-

Add 750 µL of MTBE and 250 µL of methanol.

-

Vortex the mixture vigorously for 30 minutes at 4°C.

-

Add 200 µL of water to induce phase separation. Vortex for 1 minute.

-

Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

-

Carefully collect the upper organic layer (containing lipids) and transfer it to a new tube.

-

Dry the collected organic phase under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 200 µL of a suitable solvent mixture (e.g., isopropanol/acetonitrile/water 75:20:5, v/v/v) for LC-MS analysis.[3]

LC-MS/MS Method

Instrumentation:

-

HPLC or UPLC system (e.g., Agilent 1200 series, Waters ACQUITY UPLC).[6]

-

Tandem Mass Spectrometer (e.g., ABI Sciex 3200 QTRAP, Waters XEVO TQ).[6][7]

Liquid Chromatography (LC) Conditions

The following table summarizes a typical gradient for reverse-phase separation of PCs.

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.4 | 60 | 40 |

| 2.0 | 0.4 | 60 | 40 |

| 5.0 | 0.4 | 10 | 90 |

| 15.0 | 0.4 | 10 | 90 |

| 15.1 | 0.4 | 60 | 40 |

| 18.0 | 0.4 | 60 | 40 |

-

Column : C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 2.5 µm particle size).[4][6]

-

Mobile Phase A : 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[4]

-

Mobile Phase B : 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[4]

-

Column Temperature : 50°C.[4]

Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode : Electrospray Ionization (ESI), Positive.[6]

-

Scan Type : Multiple Reaction Monitoring (MRM).[1]

-

Key Transition : Monitor the precursor ions of various PC species and the common product ion at m/z 184.1.[6]

-

Collision Gas : Nitrogen.

-

Ion Source Temperature : 400°C.[9]

-

Interface Voltage : 4.5 kV.[9]

The table below lists example MRM transitions for common PC species.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| PC 16:0/18:2 | 758.6 | 184.1 | 50 | 35 |

| PC 16:0/18:1 | 760.6 | 184.1 | 50 | 35 |

| PC 18:0/18:2 | 786.6 | 184.1 | 50 | 35 |

| PC 18:1/18:2 | 784.6 | 184.1 | 50 | 35 |

| PC 17:0/17:0 (IS) | 762.6 | 184.1 | 50 | 35 |

Data Presentation and Method Validation

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of PC in the samples is then determined from this curve.

The analytical method should be validated for linearity, sensitivity, accuracy, and precision.[6]

| Parameter | Result | Source |

| Linearity Range | 5 - 200 ng/mL | [6] |

| Correlation Coefficient (r²) | > 0.995 | [6] |

| Limit of Detection (LOD) | 0.5 ng/mL | [6] |

| Limit of Quantification (LOQ) | 1.5 ng/mL (Estimated) | [6] |

| Precision (%RSD) | < 4% | [10] |

| Accuracy / Recovery | 97.2 ± 1.2% | [6] |

Visualizations

Caption: Experimental workflow for PC quantification.

Caption: Principle of LC-MS/MS analysis for PCs.

References

- 1. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 7. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]